molecular formula C6H10FN3 B13483018 1-(3-fluoropropyl)-1H-imidazol-4-amine

1-(3-fluoropropyl)-1H-imidazol-4-amine

Cat. No.: B13483018
M. Wt: 143.16 g/mol
InChI Key: XNHSOIBWOJWMBW-UHFFFAOYSA-N
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Description

1-(3-fluoropropyl)-1H-imidazol-4-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluoropropyl group attached to the imidazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoropropyl)-1H-imidazol-4-amine typically involves the reaction of imidazole with 3-fluoropropylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of 3-fluoropropylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoropropyl)-1H-imidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced imidazole derivatives.

    Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups.

Scientific Research Applications

1-(3-fluoropropyl)-1H-imidazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoropropyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluoropropyl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an imidazole ring.

    1-(3-fluoropropyl)piperidine: Contains a piperidine ring and is used in different applications.

    1-(3-fluoropropyl)-3-azetidinylamine: Contains an azetidine ring and has distinct chemical properties.

Uniqueness

1-(3-fluoropropyl)-1H-imidazol-4-amine is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The fluoropropyl group further enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(3-fluoropropyl)-1H-imidazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with a fluoropropyl substituent, which enhances its lipophilicity and biological activity. The molecular formula is C7_{7}H10_{10}FN3_{3}, with a molecular weight of approximately 155.17 g/mol. The presence of fluorine is known to influence the pharmacokinetic properties of compounds, making them more effective in interacting with biological targets.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. For instance, imidazole derivatives have been shown to modulate nitric oxide synthase activity, affecting vascular functions and inflammatory responses .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies showed that the compound exhibits cytotoxic effects against various cancer cell lines. It was noted for its ability to induce apoptosis in tumor cells under hypoxic conditions, which is crucial for targeting solid tumors .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production in cell culture models, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study involving human gastric cancer cell lines (AGS and MKN45), this compound showed significant cytotoxicity compared to conventional chemotherapeutics. The uptake of the compound was markedly higher under hypoxic conditions, indicating its potential as a targeted therapy for hypoxic tumors .

Case Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of the compound using a murine model of acute inflammation. Results indicated that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole derivatives has revealed that modifications at the propyl chain can significantly impact biological activity. For example:

Compound NameStructureUnique Features
This compoundStructureEnhanced lipophilicity due to fluorine atom
2-(2-Nitroimidazol-1-yl)acetamideStructureUsed in hypoxia studies
1-(4-Fluorobutyl)-1H-imidazol-2-amineStructureLonger alkyl chain; different biological activities

The fluorinated propyl group in this compound is particularly noteworthy as it may enhance receptor binding affinities compared to non-fluorinated analogs, influencing both efficacy and safety profiles .

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

1-(3-fluoropropyl)imidazol-4-amine

InChI

InChI=1S/C6H10FN3/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1-3,8H2

InChI Key

XNHSOIBWOJWMBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCCF)N

Origin of Product

United States

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